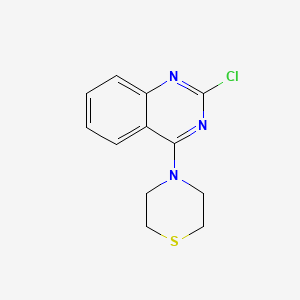

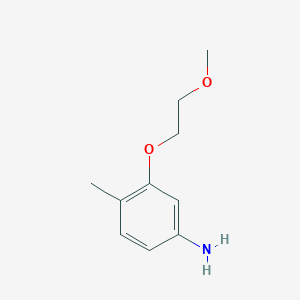

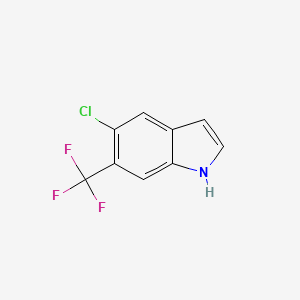

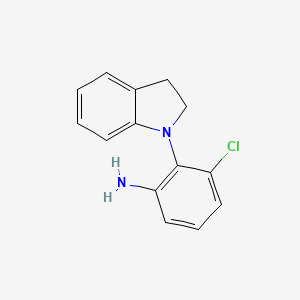

![molecular formula C11H17N3O B3022185 2-[(4-Methylphenyl)amino]butanohydrazide CAS No. 1163291-96-0](/img/structure/B3022185.png)

2-[(4-Methylphenyl)amino]butanohydrazide

Descripción general

Descripción

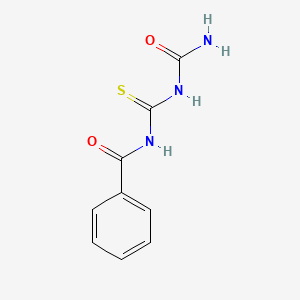

The compound 2-[(4-Methylphenyl)amino]butanohydrazide appears to be a chemical intermediate used in the synthesis of more complex molecules. It is mentioned as a precursor in the synthesis of a compound with antioxidant properties, specifically 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, which has been shown to possess higher antioxidant ability than butylated hydroxytoluene .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of 1-butyl amino-3-[(5-phenyl-1,3,4-thiophene two triazole-2-base) oxygen]-2-propanol maleic acid salt starts with thiosemicarbazide and proceeds through these reactions . Another example is the practical synthesis of an orally active CCR5 antagonist, which involves esterification, an intramolecular Claisen type reaction, and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation . Although these syntheses do not directly involve 2-[(4-Methylphenyl)amino]butanohydrazide, they provide insight into the types of reactions that might be used in its synthesis and manipulation.

Molecular Structure Analysis

The molecular structure of compounds related to 2-[(4-Methylphenyl)amino]butanohydrazide is confirmed using various spectroscopic techniques such as UV–vis, FT-IR, 1H NMR, and elemental analysis . These techniques are essential for verifying the identity and purity of the synthesized compounds. The structure of the intermediates and target compounds in related syntheses is also confirmed using melting point, thermogravimetric analysis, infrared spectroscopy, mass spectrometry, and 1H NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are quite diverse and include the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which is then used to prepare a series of novel phenylazopyrimidone dyes . The synthesis of the compound with antioxidant properties from 2-[(4-Methylphenyl)amino]butanohydrazide involves a reaction with acetophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds synthesized from or related to 2-[(4-Methylphenyl)amino]butanohydrazide are characterized using various analytical techniques. The absorption ability of phenylazopyrimidones, for example, is examined under varying pH and solvent conditions, which is crucial for understanding their behavior in different environments . The antioxidant ability of the synthesized compound from 2-[(4-Methylphenyl)amino]butanohydrazide is determined using a Ferric reducing antioxidant power assay, indicating its potential utility in applications requiring antioxidant properties .

Mecanismo De Acción

Target of Action

It’s known that hydrazones, a class of compounds to which this compound belongs, often interact with aldehydes and ketones . The nitrogen atom in the hydrazone acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .

Mode of Action

The mode of action involves the nitrogen atom in the hydrazone acting as a nucleophile and reacting with the carbonyl group in aldehydes or ketones . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from the reaction of hydrazones with aldehydes and ketones is a well-known biochemical process .

Result of Action

The result of the action of 2-[(4-Methylphenyl)amino]butanohydrazide is the formation of an oxime, a process that is essentially irreversible as the adduct dehydrates . This reaction is part of the broader class of reactions involving the formation of oximes and hydrazones from aldehydes and ketones .

Action Environment

Propiedades

IUPAC Name |

2-(4-methylanilino)butanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-10(11(15)14-12)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3,12H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNYWLLXJWIQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)amino]butanohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.